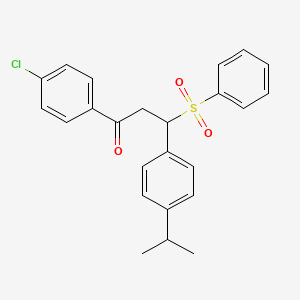
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as DHQD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQD belongs to the class of quinolinecarboxamide compounds and has been extensively studied for its biological and pharmacological properties.
作用機序
The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not yet fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. This compound has also been reported to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in both in vitro and in vivo studies. This compound has been reported to induce oxidative stress in cancer cells, leading to the activation of signaling pathways involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of biological assays. This compound has also been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations to the use of this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can be a challenge in some biological assays. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability.
In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. This can help to identify new therapeutic targets for the development of more effective anticancer drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological and pharmacological properties, including its potent antitumor activity against various cancer cell lines. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets, which can help to develop more effective anticancer drugs.
合成法
The synthesis of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound is the Pd-catalyzed coupling reaction between 2-(2,4-dimethylphenyl) and N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. This reaction is carried out in the presence of a palladium catalyst and a base in an organic solvent such as dimethylformamide (DMF).
科学的研究の応用
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-9-10-18(16(2)12-15)22-13-20(19-7-3-4-8-21(19)25-22)23(26)24-14-17-6-5-11-27-17/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBLNZBLSDNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5190516.png)
![3-methoxy-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190523.png)

![3-[(chloromethyl)(dimethyl)silyl]-2-methylpropanoic anhydride](/img/structure/B5190525.png)

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5190540.png)

![5-(4-bromophenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5190569.png)
![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5190576.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5190584.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5190588.png)

![3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5190618.png)